molecular formula C13H18O3 B7865935 Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

Cat. No.: B7865935
M. Wt: 222.28 g/mol
InChI Key: VYUZDJCSZJAADD-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate is an organic compound that features a methyl ester functional group attached to a hydroxyacetate moiety, with a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-tert-butylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-butylphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(4-tert-butylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)-2-hydroxyacetate
  • Methyl 2-(4-ethylphenyl)-2-hydroxyacetate
  • Methyl 2-(4-isopropylphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUZDJCSZJAADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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